molecular formula C17H21N5O2 B15116322 1-(3-Methoxyphenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea

1-(3-Methoxyphenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea

Cat. No.: B15116322
M. Wt: 327.4 g/mol
InChI Key: XUOUVJKOEIJQMC-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a methyl group, and a pyridazinyl-azetidinyl urea moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxyaniline with methyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with 6-methylpyridazine under specific conditions to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Methoxyphenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C17H21N5O2

Molecular Weight

327.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-1-methyl-1-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea

InChI

InChI=1S/C17H21N5O2/c1-12-7-8-16(20-19-12)22-10-14(11-22)21(2)17(23)18-13-5-4-6-15(9-13)24-3/h4-9,14H,10-11H2,1-3H3,(H,18,23)

InChI Key

XUOUVJKOEIJQMC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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